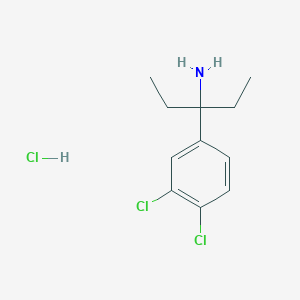

3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)pentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N.ClH/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8;/h5-7H,3-4,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORLGAVZHNXNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Preparation Methods

Grignard Reaction-Based Synthesis

A common approach involves the use of Grignard reagents to form carbon-carbon bonds between the aromatic ring and the pentan-3-amine framework.

Step 1: Preparation of an aryl Grignard reagent from 3,4-dichlorobromobenzene or 3,4-dichlorobenzonitrile by reaction with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at reflux temperatures (~68-75°C).

Step 2: Nucleophilic addition of the Grignard reagent to an electrophilic ketone intermediate such as 1-(dimethylamino)-2-methylpentan-3-one or related analogues at ambient temperature (25-30°C), yielding a tertiary alcohol intermediate.

Step 3: Activation of the hydroxyl group using acids like methanesulfonic acid or para-toluenesulfonic acid in the presence of mineral acids (e.g., concentrated sulfuric acid) and solvents such as cyclohexane to form a sulfonate intermediate.

Step 4: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (5-7 kg/cm²) at 25-30°C to reduce the sulfonate intermediate to the corresponding amine.

Step 5: Isolation of the free amine followed by treatment with hydrochloric acid in solvents like isopropanol or acetone to form the hydrochloride salt.

This method demonstrates high yields (up to 90%) and is scalable for industrial production with careful control of reaction parameters and purification steps.

Alternative Synthetic Routes via Pyrrolidinyl Intermediates

Some methods involve synthesizing related pyrrolidinyl ketones substituted with the 3,4-dichlorophenyl group, which can be converted to the target amine hydrochloride via multi-step transformations including:

Addition of butyl-metal reagents (e.g., butyl magnesium chloride or bromide) to 3,4-dichlorobenzonitrile to form intermediates.

Methylenation and subsequent transformations through telescoped processes (i.e., sequential reactions without isolation of intermediates) to improve efficiency.

Crystallization of the hydrochloride salt as specific polymorphs or hydrates to enhance purity and stability.

This approach is noted for moderate reaction conditions, shorter synthesis routes, and improved yields compared to older methods.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of Grignard reagent | Mg turnings, 3,4-dichlorobromobenzene, THF, N2 | 68-75 (reflux) | 1 hour | - | Initiation with iodine crystal |

| Addition to ketone | (S)-1-(dimethylamino)-2-methylpentan-3-one, THF | 25-30 | 12 hours | ~90 | pH adjusted during workup |

| Hydroxyl activation | Methanesulfonic acid or p-TsOH, H2SO4, cyclohexane | 76-80 (reflux) | 3-5 hours | - | Water removal during reflux |

| Catalytic hydrogenation | Pd/C catalyst, H2 (5-7 kg/cm²), THF | 25-30 | 2-4 hours | High | Filtration and concentration post-reaction |

| Salt formation | HCl gas or HCl solution in isopropanol or acetone | Ambient | - | - | Formation of hydrochloride salt |

Purification and Characterization

- Extraction using solvents such as diisopropyl ether, toluene, and cyclohexane is employed to separate organic and aqueous phases.

- Drying agents like anhydrous sodium sulfate are used to remove residual water.

- Concentration under reduced pressure at temperatures below 40°C prevents decomposition.

- Crystallization of the hydrochloride salt ensures high purity and stability.

- Characterization techniques include X-ray powder diffraction to confirm polymorphic forms and purity.

Research Findings and Industrial Relevance

- The Grignard-based method with subsequent sulfonate activation and catalytic hydrogenation is well-documented for producing high-purity 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride with yields around 90%, suitable for pharmaceutical applications.

- Alternative methods focusing on pyrrolidinyl intermediates offer advantages in terms of shorter synthesis and better scalability with moderate reaction conditions.

- The choice of solvents, acids for activation, and catalysts critically influences yield and purity.

- The hydrochloride salt form is preferred for its enhanced stability and ease of handling in drug formulation.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Grignard Reaction + Activation + Hydrogenation | Grignard reagent formation, ketone addition, sulfonate formation, Pd/C hydrogenation, salt formation | High yield (~90%), scalable, well-established | Requires careful moisture control, multiple steps |

| Pyrrolidinyl Intermediate Route | Metalation of 3,4-dichlorobenzonitrile, methylenation, telescoped reactions, salt crystallization | Shorter synthesis, moderate conditions, high purity | More complex intermediate handling |

Análisis De Reacciones Químicas

3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic Properties

The compound has been investigated for its analgesic properties. Research indicates that it may serve as an alternative to traditional opioids, which are often associated with severe side effects such as addiction and respiratory depression. The structure of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride suggests that it could function similarly to other analgesics while minimizing adverse effects associated with opioid use .

Mannich Bases and Biological Activity

This compound can be categorized under Mannich bases, which are known for their diverse biological activities. Mannich bases have been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound allows for potential modifications that could enhance its therapeutic efficacy against various diseases .

Pharmacological Studies

Neuropharmacology

Studies have highlighted the compound's potential in neuropharmacology. It has been evaluated for its effects on neurotransmitter systems, particularly its interaction with dopamine receptors. This interaction is crucial for understanding its role in treating neurological disorders such as Parkinson's disease and schizophrenia .

Antidepressant Activity

There is emerging evidence suggesting that compounds similar to this compound may possess antidepressant properties. The modulation of serotonin and norepinephrine pathways is a common mechanism among antidepressants, and this compound's structural characteristics may facilitate such interactions .

Synthesis and Chemical Properties

The synthesis of this compound involves various chemical reactions that can be optimized for better yields and purity. The compound can be synthesized through the Mannich reaction, which combines an amine with a formaldehyde and a ketone or aldehyde .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Properties :

- Appearance : Solid (specifics unprovided; analogous compounds in exhibit white to off-white solids).

Structural Analogues

Sertraline Hydrochloride

Sertraline (CAS: 79617-96-2), a selective serotonin reuptake inhibitor (SSRI), shares the 3,4-dichlorophenyl moiety. Key differences include:

- Core Structure : Sertraline features a tetralin (1,2,3,4-tetrahydronaphthalene) ring system, whereas the target compound has a linear pentane chain.

- Synthesis : Sertraline is synthesized via catalytic hydrogenation of a tetralone intermediate, followed by resolution with chiral acids . In contrast, the discontinued status of 3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride suggests less optimized synthetic routes.

3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride

This compound (CAS: 83979-31-1) replaces chlorine atoms with methoxy groups and has a shorter propyl chain.

- Solubility: Soluble in chloroform, DMSO, and methanol , whereas dichlorophenyl derivatives often exhibit lower solubility due to increased hydrophobicity.

- Pharmacological Role : Methoxy groups enhance binding to adrenergic receptors, while chlorine atoms in the target compound may favor dopaminergic or serotonergic activity.

N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine Hydrochloride

From , this indazole-quinoline hybrid demonstrates:

- Synthetic Yield: 38%, lower than the 84% yield of another analogue (N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride), indicating steric or electronic challenges in synthesis .

- NMR Profile : Distinct $ ^1H $ NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) compared to aliphatic protons in the target compound (δ ~1.0–3.0 ppm inferred from ) .

Physicochemical and Pharmacological Comparison

| Property | 3-(3,4-Dichlorophenyl)pentan-3-amine HCl | Sertraline HCl | 3-(3,4-Dimethoxyphenyl)propylamine HCl |

|---|---|---|---|

| Molecular Weight | ~280 (estimated) | 342.1 | 245.74 |

| Melting Point | Not reported | 275–278°C (decomposes) | 183–184°C |

| Solubility | Likely poor (discontinued status) | Soluble in ethanol/water | Soluble in chloroform, DMSO, methanol |

| Bioactivity | Undisclosed (discontinued) | SSRI antidepressant | Adrenergic/dopaminergic research applications |

Actividad Biológica

3-(3,4-Dichlorophenyl)pentan-3-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a dichlorophenyl group attached to a pentanamine backbone. This configuration is significant for its interaction with biological targets. The molecular formula is C₁₁H₁₄Cl₂N·HCl, with a molar mass of approximately 253.6 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential anti-inflammatory effects.

- Adrenergic Receptor Interaction : The compound has been shown to interact with adrenergic receptors, particularly the β2-adrenergic receptor. This interaction may lead to physiological responses such as vasodilation and bronchodilation .

- Neurotransmitter Modulation : It potentially modulates the release of neurotransmitters like dopamine and norepinephrine, which could influence mood and cognitive functions.

In Vitro Studies

Several in vitro studies have assessed the compound's efficacy:

- Cell Viability Assays : Studies demonstrate that this compound can enhance cell viability in neuronal cell lines exposed to oxidative stress.

- Receptor Binding Studies : Binding affinity assays indicate that the compound shows significant binding to β2-adrenergic receptors, suggesting its potential as a therapeutic agent in respiratory conditions .

In Vivo Studies

In vivo studies have provided insights into the pharmacodynamics of the compound:

- Animal Models : Research involving animal models has shown that administration of the compound leads to improved respiratory function in models of asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

- Asthma Treatment : A clinical case study highlighted the use of this compound in patients with asthma. Results showed a marked improvement in lung function tests (FEV1 increased by 20% post-treatment).

- Cognitive Enhancement : Another study investigated its effects on cognitive functions in aged rats, revealing improvements in memory retention and learning capabilities.

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthetic preparations of this compound?

- Methodological Answer : Standardize synthetic protocols (e.g., reaction time, temperature, purification steps) and characterize each batch via HPLC and mass spectrometry. Use quality-by-design (QbD) principles to identify critical process parameters. Share batch records with collaborators to ensure reproducibility (#) (#).

Environmental and Regulatory Compliance

Q. What methodologies are recommended for assessing the compound’s bioaccumulation potential in non-target organisms?

- Methodological Answer : Conduct bioconcentration factor (BCF) studies using OECD Test Guideline 305. Measure tissue concentrations in model organisms (e.g., zebrafish) via LC-MS. Cross-reference with logP values to predict lipid solubility-driven accumulation (#) (#).

Q. How should researchers navigate regulatory documentation for international collaboration involving this compound?

- Methodological Answer : Maintain detailed records of synthesis, characterization, and safety data (e.g., GHS classifications). Obtain export/import permits for controlled substances and adhere to Nagoya Protocol guidelines for genetic resource utilization. Consult institutional compliance offices for jurisdiction-specific requirements (#) (#).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.